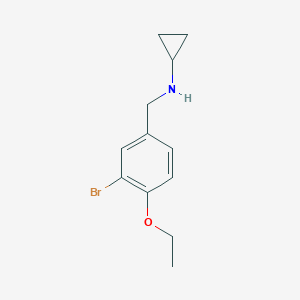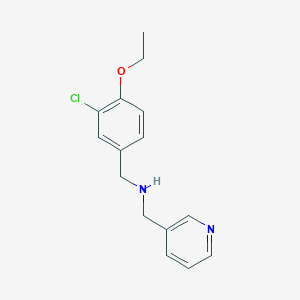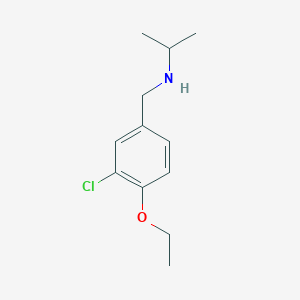![molecular formula C15H19NO3S B275933 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol, also known as MTMEA, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. MTMEA is a derivative of phenoxyethanol and contains a thienylmethylamino group, which gives it unique properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential as a plant growth regulator and insecticide. In materials science, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential as a surfactant and emulsifier.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that play a role in inflammation and pain. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects in the body. In animal studies, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to reduce pain and inflammation, and to have a sedative effect. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has also been shown to have an effect on the cardiovascular system, reducing blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, there are also some limitations to its use. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol. One area of interest is the development of new drugs based on 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol for the treatment of pain and inflammation. Another area of interest is the use of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol as a plant growth regulator and insecticide in agriculture. Additionally, there is potential for the use of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol in materials science, particularly as a surfactant and emulsifier. Further research is needed to fully understand the mechanism of action of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol and its potential applications in these and other fields.
Synthesemethoden
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-(chloromethyl)phenol with 2-thienylmethylamine. This reaction results in the formation of 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol, which can be purified through various methods, including column chromatography and recrystallization.
Eigenschaften
Produktname |
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Molekularformel |
C15H19NO3S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H19NO3S/c1-18-15-9-12(4-5-14(15)19-7-6-17)10-16-11-13-3-2-8-20-13/h2-5,8-9,16-17H,6-7,10-11H2,1H3 |
InChI-Schlüssel |
AMHFBJDWFDBTER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCCO |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)


![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)
